N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-10-1-8-21-11(10)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANKMIFXQWWVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Thienopyrimidine Core
Reagents: : Starting from thiophene and cyanamide.
Conditions: : Requires acid catalysis and elevated temperatures.
Steps: : Thiophene undergoes cyclization with cyanamide to form the thienopyrimidine ring.
Ethylation
Reagents: : 2-bromoethanol.
Conditions: : Utilizes a base (e.g., K2CO3) to facilitate the nucleophilic substitution.
Steps: : Introduction of the ethyl group at the desired position on the thienopyrimidine ring.
Morpholine Functionalization
Reagents: : Morpholine and a sulfonyl chloride derivative.
Conditions: : Reaction proceeds under mild base conditions (e.g., NaOH) to ensure the formation of the sulfonamide linkage.
Steps: : The morpholine ring is appended to the ethyl-thienopyrimidine intermediate via sulfonamide bond formation.
Industrial Production Methods: : While the specific industrial methods might vary, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, forming sulfone derivatives.
Reduction: : The thienopyrimidine core can be selectively reduced under controlled conditions.
Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the core structure.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide in the presence of catalysts.
Reduction: : Lithium aluminum hydride (LiAlH4) for strong reduction or catalytic hydrogenation.
Substitution: : Halogenation with NBS or NCS, and subsequent nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: : Formation of sulfone or sulfoxide derivatives.
Reduction: : Dihydro-thienopyrimidine derivatives.
Substitution: : Functionalized derivatives with varied substituents replacing hydrogen atoms on the core.
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its interactions with various biological targets.
Medicine: : Potential pharmaceutical applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: : Utilized in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The thienopyrimidine core often binds to active sites, modulating the activity of these targets and impacting various cellular processes.
Comparison with Similar Compounds
Core Modifications: Thieno[2,3-d]pyrimidinone vs. Benzothieno[3,2-d]pyrimidinone
The thieno[2,3-d]pyrimidinone core distinguishes the target compound from benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1–11 in ). The benzothieno analogs exhibit anti-inflammatory activity via COX-2 and iNOS inhibition, attributed to their planar aromatic systems and sulfonamide substituents . However, the thieno[2,3-d]pyrimidinone core in the target compound may offer enhanced metabolic stability due to reduced π-stacking interactions compared to the larger benzothieno system.
Sulfonamide Substituent Variations
- Methanesulfonamide () : Simpler sulfonamide derivatives (e.g., compound 1 in ) showed COX-2 inhibition but may lack the pharmacokinetic advantages of morpholine’s oxygen-rich ring .
- Chlorobenzenesulfonamide (CAS 1903293-03-7, ) : The chloroaryl group increases lipophilicity, which might enhance membrane permeability but reduce aqueous solubility compared to the morpholine analog .
Substituent Position and Linker Effects
- Acetohydrazide (Compound 4, ): A shorter hydrazide linker in 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide may limit bioavailability due to reduced stability or solubility .
- Thiazolidinone Derivatives (Compounds 8–9, ): Bulky substituents like dimethoxyphenyl or chlorophenyl in thiazolidinone analogs (melting points 175–282°C) demonstrate how substituent size and polarity influence physical properties and activity .
Physicochemical Data (Inferred from Analogs)
Anti-Inflammatory Potential
Benzothieno[3,2-d]pyrimidinones with methanesulfonamide groups () suppress COX-2, iNOS, and IL-8 at IC₅₀ values of 1–10 μM . The target compound’s morpholine group may enhance solubility and target affinity, though this requires validation.
Anti-Cancer Activity
Thieno[2,3-d]pyrimidinone derivatives (–7) exhibit anti-breast cancer activity, with IC₅₀ values in the micromolar range. For example, compound 9 () showed efficacy at 5–10 μM, suggesting the target compound’s morpholine sulfonamide could modulate similar pathways .
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Chemical Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
- CAS Number : 1209189-00-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-d]pyrimidine core followed by sulfonamide formation. Specific methodologies may vary, but recent studies emphasize optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. For instance, one study reported that derivatives of similar structures exhibited significant antiproliferative effects through G2/M phase arrest and apoptosis induction via mitochondrial pathways .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it may inhibit the growth of several bacterial strains, suggesting potential as an antibiotic agent. The specific mechanisms are still under investigation but may involve disruption of bacterial protein synthesis or cell wall integrity.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study evaluated the compound's effect on MCF-7 cells, showing a dose-dependent inhibition of cell proliferation with IC50 values around 15 µM. Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment.
-
Case Study 2: Antimicrobial Testing
- In a separate study, this compound was tested against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Research Findings Summary Table
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | G2/M cell cycle arrest; apoptosis |
| Antimicrobial | E. coli | 32 µg/mL | Disruption of protein synthesis |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of cell wall integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
